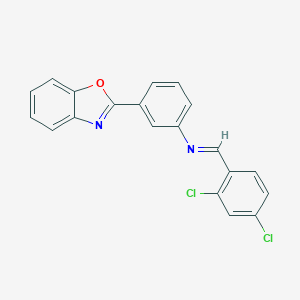![molecular formula C16H12N4O4 B390435 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B390435.png)
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Analyse Des Réactions Chimiques
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent, making it a candidate for further studies in drug development.
Medicine: The compound’s unique structure and biological activities have led to investigations into its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide can be compared with other indole derivatives, such as:
Isatin derivatives: These compounds also possess a similar indole core and have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, this compound has been studied for its potential anticancer properties.
Propriétés
Formule moléculaire |
C16H12N4O4 |
|---|---|
Poids moléculaire |
324.29g/mol |
Nom IUPAC |
N-(2-hydroxy-1-methylindol-3-yl)imino-4-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)14(16(19)22)17-18-15(21)10-6-8-11(9-7-10)20(23)24/h2-9,22H,1H3 |
Clé InChI |
GBLNVKSJFJJMRB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)

![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B390359.png)
![Methyl 4-{3-nitrophenyl}-4-oxo-2-[(phenylacetyl)hydrazono]butanoate](/img/structure/B390361.png)

![N-{3-nitro-5-methoxyphenyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390363.png)


![N-[2-(3-methoxyphenoxy)ethyl]-2-naphthylacetamide](/img/structure/B390372.png)
![4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide](/img/structure/B390374.png)
![N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)
